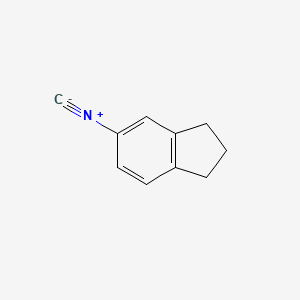

5-isocyano-2,3-dihydro-1H-indene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-isocyano-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H9N and a molecular weight of 143.18 g/mol. This compound belongs to the class of indene derivatives, which are known for their diverse applications in various fields of science and industry.

Vorbereitungsmethoden

The synthesis of 5-isocyano-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the reaction of vanillin with sodium cyanide under alkaline conditions to produce 5-cyano-1-indanone, which is then oxidized under acidic conditions to yield this compound . Industrial production methods may involve similar reaction steps but optimized for large-scale production.

Analyse Chemischer Reaktionen

5-isocyano-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Isocyano-2,3-dihydro-1H-indene has the molecular formula C10H9N and features a unique isocyano functional group that enhances its reactivity. The structural representation can be summarized as follows:

- Molecular Formula : C10H9N

- SMILES Notation : [C-]#[N+]C1=CC2=C(CCC2)C=C1

- InChI : InChI=1S/C10H9N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2

This compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of diverse bioactive molecules. Its isocyano group can undergo nucleophilic addition reactions, leading to the formation of compounds with potential therapeutic applications. For instance:

- Protein Kinase Inhibitors : Research indicates that derivatives of dihydroindene compounds can act as protein kinase inhibitors, which are crucial in treating diseases like cancer and diabetes .

Antiparasitic Activity

Some studies have shown that compounds derived from this compound exhibit activity against parasites such as Plasmodium falciparum, responsible for malaria. This highlights its potential as a lead compound in the development of new antiparasitic drugs .

Neuropharmacological Applications

The compound's derivatives have been explored for their effects on neurotransmitter receptors, particularly dopamine receptors. This could lead to advancements in treating neurological disorders such as schizophrenia and Parkinson's disease .

Building Block for Complex Molecules

This compound is utilized as a building block for synthesizing complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse chemical structures efficiently.

Dyes and Photonic Applications

Due to its unique electronic properties, derivatives of this compound are being investigated for use in organic electronics and photonic devices. The incorporation of isocyano groups can enhance the light absorption properties necessary for applications in solar cells and photoinitiators .

Data Table: Summary of Applications

Case Study 1: Synthesis of Protein Kinase Inhibitors

A study demonstrated the synthesis of novel dihydroindene amide compounds derived from this compound that showed significant inhibitory activity against specific protein kinases involved in cancer progression. The results indicated promising therapeutic potential with further optimization required for clinical applications .

Case Study 2: Antiparasitic Activity

Research on derivatives of this compound revealed their effectiveness against Plasmodium falciparum. The study highlighted the structure–activity relationship (SAR) that guided the design of more potent analogs, showcasing the compound's relevance in drug discovery for malaria treatment .

Wirkmechanismus

The mechanism by which 5-isocyano-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, which in turn affect its behavior in various applications. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

5-isocyano-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:

Biologische Aktivität

5-Isocyano-2,3-dihydro-1H-indene (CAS No. 344933-12-6) is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula: C10H9N

- Molecular Weight: 155.19 g/mol

- Structure: The compound features an isocyanide functional group attached to a dihydroindene structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The isocyanide group can act as a Michael acceptor, facilitating covalent modification of nucleophilic amino acid residues in enzymes.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Potential: Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

Antimicrobial Activity

A study published in Molecules explored the antibacterial effects of various isocyanides, including this compound. Results indicated significant inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Anticancer Studies

In vitro studies demonstrated that this compound effectively induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial properties of several isocyanide derivatives, this compound was found to be one of the most effective compounds against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the effects of this compound on cancer cell lines revealed that treatment resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound at concentrations above 10 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isocyanide | Antimicrobial, Anticancer |

| 5-Isocyanopentane | Linear Isocyanide | Moderate Antimicrobial Activity |

| Phenyl Isocyanide | Aromatic Isocyanide | Low Anticancer Activity |

Eigenschaften

IUPAC Name |

5-isocyano-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNRCKGXVSGOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(CCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.